7-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with pyrrole derivatives under acidic conditions, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE: shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Uniqueness
What sets 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-METHYLPIPERIDINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl and phenyl substituents, along with the piperidine moiety, contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H26N4O/c1-18-12-14-28(15-13-18)24-23-22(19-6-4-3-5-7-19)16-29(25(23)27-17-26-24)20-8-10-21(30-2)11-9-20/h3-11,16-18H,12-15H2,1-2H3 |
InChI Key |
HUEAMKWWOHBZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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